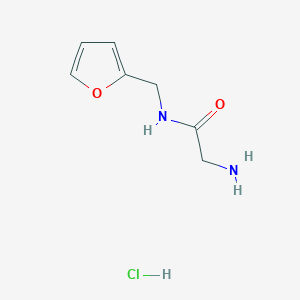
1-(2-Methoxyethyl)-2-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through a cyclization reaction, followed by the introduction of the methoxyethyl, methoxyphenyl, and carboxylic acid groups. This could potentially be achieved through a series of substitution and condensation reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the five-membered pyrrolidine ring, with the methoxyethyl and methoxyphenyl groups likely adding steric bulk . The presence of the carboxylic acid group would introduce polarity and the potential for hydrogen bonding.Chemical Reactions Analysis
As a pyrrolidine derivative, this compound could potentially undergo a variety of chemical reactions. The carboxylic acid group could participate in condensation reactions to form amides, esters, or anhydrides . The methoxy groups might also be susceptible to reactions such as demethylation under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The carboxylic acid group would likely confer acidity and polarity, while the methoxy groups could increase its solubility in organic solvents .Scientific Research Applications
Synthesis and Biological Activity
Analgesic and Anti-inflammatory Properties
A study on the synthesis and biological evaluation of 5-acyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, including related pyrrolidine derivatives, highlighted their potential as analgesic and anti-inflammatory agents. These compounds exhibited significant activity in mouse and rat models, correlating their effectiveness with the steric and hydrogen-bonding properties of their benzoyl substituents (Muchowski et al., 1985).
Structural Analysis
The crystal structure and molecular conformation of a solvated pyrrolidine derivative were examined, revealing insights into its potential as an antineoplastic agent. The study utilized X-ray analysis and molecular orbital methods, highlighting the structural features conducive to its biological activity (Banerjee et al., 2002).
Catalytic Applications
Research on Rh(III)-catalyzed decarboxylative coupling of acrylic acids with unsaturated oxime esters demonstrated the utility of carboxylic acids as traceless activators in synthesizing pyridines. This process showcases the potential of pyrrolidine derivatives in facilitating regioselective catalytic reactions, contributing to the synthesis of structurally diverse compounds (Neely & Rovis, 2014).
Antimicrobial Activity
New pyridine derivatives synthesized from 2-amino substituted benzothiazoles and pyridine-carboxylic acid demonstrated variable and modest antimicrobial activity. This research indicates the potential of pyrrolidine and related structures in developing new antimicrobial agents (Patel et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2-methoxyethyl)-2-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-20-8-7-16-13(17)9-11(15(18)19)14(16)10-5-3-4-6-12(10)21-2/h3-6,11,14H,7-9H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPGOIQXHFUCBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(C(CC1=O)C(=O)O)C2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(1-Piperidin-1-ylethyl)phenyl]boronic acid](/img/structure/B1520606.png)
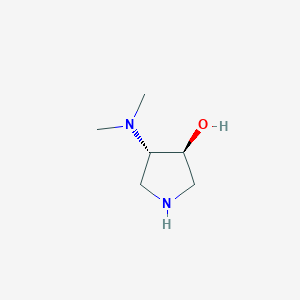

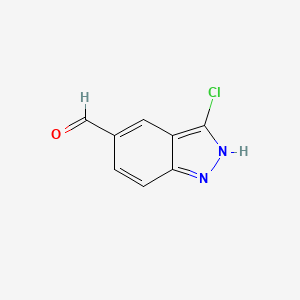
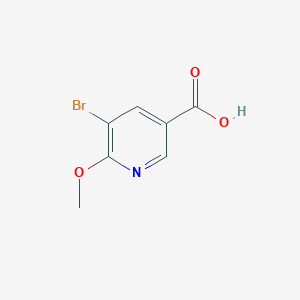
![8-Benzyl-4-(2-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1520613.png)
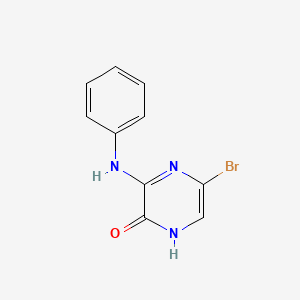

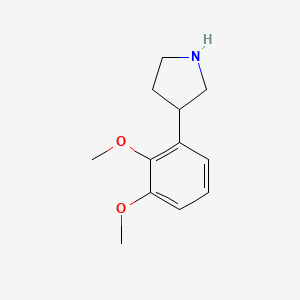

![tert-Butyl 1-(aminomethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1520624.png)
![(5-{1-[(Tert-butoxycarbonyl)amino]ethyl}-4H-1,2,4-triazol-3-YL)acetic acid](/img/structure/B1520625.png)

